![molecular formula C19H18N4O3S B279392 6-(3,4-Dimethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279392.png)
6-(3,4-Dimethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Dimethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a synthetic compound that belongs to the family of thiadiazoles and triazoles. It has been extensively studied for its unique properties and potential applications in different areas, including agriculture, medicine, and biochemistry.
Wirkmechanismus
The mechanism of action of DMPT is not fully understood. However, it is believed to act on the central nervous system by increasing the levels of certain neurotransmitters, including serotonin and dopamine. This, in turn, leads to an increase in the growth hormone release from the pituitary gland, resulting in increased growth rate and feed intake in animals.
Biochemical and Physiological Effects:
DMPT has been shown to have several biochemical and physiological effects. In animals, DMPT has been shown to increase the growth rate and feed intake, leading to improved feed conversion efficiency. In humans, DMPT has been studied for its potential use in treating depression, anxiety, and other neurological disorders. DMPT has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DMPT is its ability to increase the growth rate and feed intake of animals, making it a potential feed additive. DMPT has also been shown to have potential therapeutic applications in medicine. However, one of the limitations of DMPT is its potential toxicity, which requires further studies to determine its safety for use in humans and animals.
Zukünftige Richtungen
There are several future directions for the study of DMPT. One of the directions is to further investigate its potential applications in agriculture, including its effects on different animal species and its safety for use as a feed additive. Another direction is to study its potential therapeutic applications in medicine, including its effects on different neurological disorders and its safety for use in humans. Additionally, further studies are needed to determine the mechanism of action of DMPT and its potential toxicity.
Synthesemethoden
The synthesis of DMPT involves several steps, including the reaction of 2,3-dimethylaniline with formaldehyde to form 2,3-dimethylbenzimidazole. The benzimidazole is then reacted with thiosemicarbazide to form 2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)thiophene. The final step involves the reaction of 2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)thiophene with 3,4-dimethoxybenzyl chloride and 4-methylphenol to form DMPT.
Wissenschaftliche Forschungsanwendungen
DMPT has been studied for its potential applications in various fields, including agriculture, medicine, and biochemistry. In agriculture, DMPT has been shown to increase the growth rate and feed intake of animals, making it a potential feed additive. In medicine, DMPT has been studied for its potential use in treating depression, anxiety, and other neurological disorders. In biochemistry, DMPT has been studied for its potential use as a chemical probe to study the biological functions of thiadiazoles and triazoles.
Eigenschaften
Molekularformel |
C19H18N4O3S |
---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
6-(3,4-dimethoxyphenyl)-3-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4O3S/c1-12-4-7-14(8-5-12)26-11-17-20-21-19-23(17)22-18(27-19)13-6-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
XKMWFOQLGIVJEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.